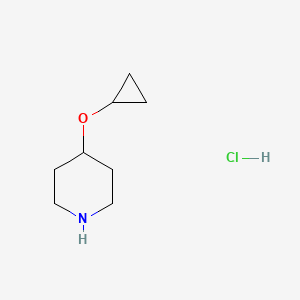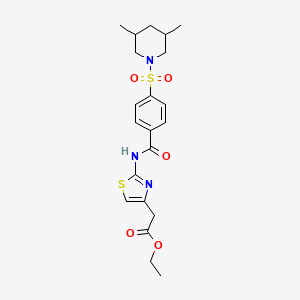![molecular formula C17H14ClNOS2 B2764377 N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide CAS No. 2379978-06-8](/img/structure/B2764377.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide, also known as BTCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTCPA is a synthetic compound that belongs to the family of bithiophene derivatives, which have been extensively studied for their electronic and optical properties.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been used as a building block for the synthesis of semiconducting polymers and small molecules. These materials have been found to have high charge carrier mobility and good stability, making them suitable for use in electronic devices such as solar cells and transistors.
In optoelectronics, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its fluorescence properties. It has been found to exhibit strong fluorescence in the blue region of the spectrum, making it useful for applications such as fluorescence microscopy and bioimaging.
In medicinal chemistry, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been studied for its potential as a therapeutic agent. It has been found to exhibit anticancer activity against various cancer cell lines, as well as antibacterial and antifungal activity. It has also been studied for its potential as a photosensitizer for photodynamic therapy, a non-invasive cancer treatment.
Mechanism of Action
The exact mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is not fully understood. However, it has been proposed that its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that its antibacterial and antifungal activity may be due to its ability to disrupt the cell membrane of these microorganisms.
Biochemical and Physiological Effects:
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide has been found to have low toxicity in vitro, indicating that it may be safe for use in vivo. However, further studies are needed to determine its toxicity profile and potential side effects.
Advantages and Limitations for Lab Experiments
One advantage of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is its ease of synthesis, which makes it readily available for use in various experiments. However, one limitation is its relatively low solubility in common solvents, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a photosensitizer for photodynamic therapy. Studies are needed to optimize its properties for this application. Finally, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide could be further studied for its electronic and optical properties, with the aim of developing new materials for use in electronic devices and optoelectronics.
Synthesis Methods
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,3'-bithiophene and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to form the final product. The purity of the final product can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-16-4-2-1-3-12(16)8-17(20)19-9-15-7-14(11-22-15)13-5-6-21-10-13/h1-7,10-11H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYADEMYWQDKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CS2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)
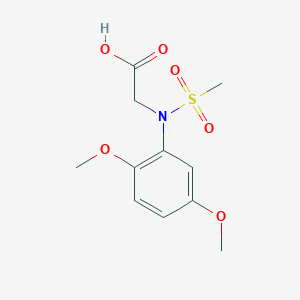
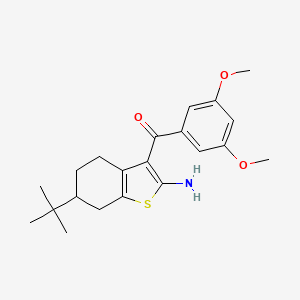

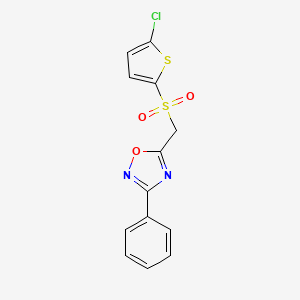
![[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride](/img/structure/B2764303.png)


![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2764306.png)
![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)
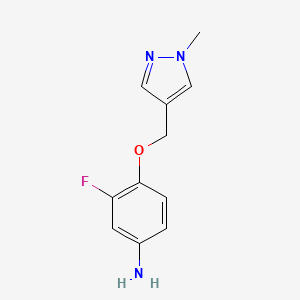
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)
